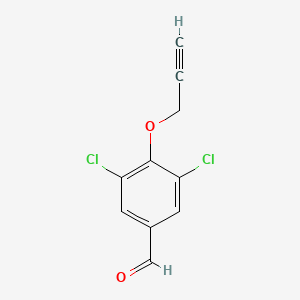
4-Chloro-2-fluoro-5-iodotoluene
Übersicht
Beschreibung
4-Chloro-2-fluoro-5-iodotoluene is a chemical compound with the molecular formula C7H5ClFI . It has a molecular weight of 270.47 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluoro-5-iodotoluene consists of a benzene ring with a chlorine atom, a fluorine atom, and an iodine atom attached to it . The exact positions of these atoms on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-5-iodotoluene has a boiling point of 243.1ºC at 760mmHg and a density of 1.879g/cm3 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis
4-Chloro-2-fluoro-5-iodotoluene has been studied for its electronic and vibrational spectra. Goel (1984) reported on the infrared (IR) and Raman spectra of liquid 2-fluoro-5-iodotoluene, offering an assignment of fundamentals and calculated values of thermodynamic functions, which are valuable in understanding molecular behavior and interactions (Goel, 1984).
Thermodynamic Studies
The thermodynamic properties of halogenotoluenes, including forms of iodotoluene, have been examined. Otín et al. (1985) determined the excess molar enthalpies of various halogenotoluene mixtures with toluene, providing insights into their energetic behavior and potential applications in chemical synthesis (Otín et al., 1985).
Electrochemical Applications
Hara et al. (1998) explored the electrochemical fluorination of β-dicarbonyl compounds using iodotoluene difluoride as a mediator. This process is significant for introducing fluorine atoms into organic compounds, which is crucial in pharmaceutical and material science research (Hara et al., 1998).
High-Pressure Crystallography
Sutuła et al. (2017) investigated the crystal structures of halogen derivatives of toluene, including iodotoluene, under high pressure. This research provides valuable data for understanding the behavior of these compounds under extreme conditions, which can be relevant in materials science and engineering (Sutuła et al., 2017).
Chemical Synthesis
Conte et al. (2006) demonstrated the use of iodotoluene in the iodofluorination of alkenes and alkynes. This method is important for the synthesis of various organic compounds with specific configurations, essential in the development of new drugs and materials (Conte et al., 2006).
Ullmann Phenyl Coupling Reaction
Meyers and Gellman (1995) studied the kinetics of the Ullmann phenyl coupling reaction on Cu(111) surface using substituted iodobenzenes, including iodotoluenes. This research provides insights into the nature of charge separation in transition states, crucial for developing more efficient catalytic processes (Meyers & Gellman, 1995).
Safety and Hazards
While specific safety and hazard data for 4-Chloro-2-fluoro-5-iodotoluene is not available, general safety measures should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
1-chloro-5-fluoro-2-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOXSYMVXHAUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378615 | |
| Record name | 4-Chloro-2-fluoro-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202982-69-2 | |
| Record name | 1-Chloro-5-fluoro-2-iodo-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/no-structure.png)






![2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B1620604.png)




